molecular formula C15H12N6O B7177494 N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B7177494
M. Wt: 292.30 g/mol
InChI Key: VJZPBLURRSTLPJ-UHFFFAOYSA-N
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Description

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo[1,2-a]pyridine and triazolopyridine moieties, making it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c1-10-18-19-14-4-2-11(8-21(10)14)15(22)17-12-3-5-13-16-6-7-20(13)9-12/h2-9H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZPBLURRSTLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)C(=O)NC3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step reactions that include cyclization, condensation, and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-imidazo[1,2-a]pyridin-6-yl-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combined imidazo[1,2-a]pyridine and triazolopyridine moieties, which provide a distinct set of chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

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